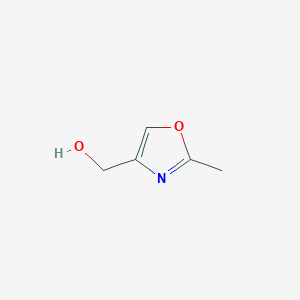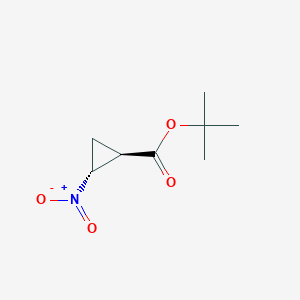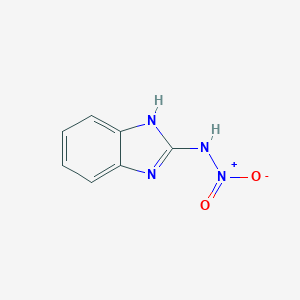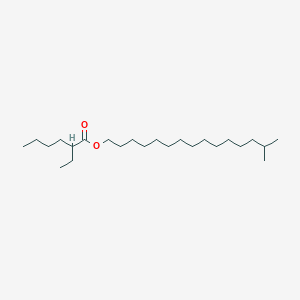
Suberilglicina
Descripción general
Descripción
Suberilglicina es una forma conjugada con glicina del ácido dicarboxílico ácido subérico. Es un metabolito endógeno que se encuentra en humanos y otros organismos. Este compuesto es particularmente notable por su papel en los trastornos metabólicos, como la deficiencia de acil-CoA deshidrogenasa de cadena media, donde sus niveles urinarios están significativamente elevados .
Aplicaciones Científicas De Investigación
La suberilglicina tiene varias aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Utilizado como compuesto de referencia en el estudio de vías metabólicas que involucran ácidos dicarboxílicos y sus conjugados.
Medicina: Sus niveles elevados en orina se utilizan para el diagnóstico de ciertos trastornos metabólicos.
Industria: Aplicaciones potenciales en el desarrollo de herramientas de diagnóstico e intervenciones terapéuticas para enfermedades metabólicas.
Mecanismo De Acción
La suberilglicina ejerce sus efectos principalmente a través de su papel como metabolito en el metabolismo de los ácidos grasos. Se forma por la conjugación del ácido subérico con glicina, un proceso catalizado por la glicina N-aciltransferasa. Esta reacción es parte del mecanismo del cuerpo para desintoxicar y excretar el exceso de ácidos grasos .
Compuestos similares:
Hexanoilglicina: Otro ácido dicarboxílico conjugado con glicina, similar en estructura y función a la this compound.
Octanoilglicina: Similar en estructura, formado por la conjugación de ácido octanoico con glicina.
Singularidad: La this compound es única debido a su papel específico en el metabolismo de los ácidos grasos de cadena media. Sus niveles elevados en orina son particularmente indicativos de la deficiencia de acil-CoA deshidrogenasa de cadena media, lo que la convierte en un biomarcador valioso para esta condición .
Análisis Bioquímico
Biochemical Properties
Suberylglycine plays a role in the metabolism of fatty acids. It is formed through the action of glycine N-acyltransferase, which catalyzes the conjugation of suberyl-CoA with glycine . This compound interacts with various enzymes and proteins involved in fatty acid metabolism. For instance, it is associated with the enzyme medium-chain acyl-CoA dehydrogenase, which is crucial for the β-oxidation of fatty acids . The interaction between suberylglycine and these enzymes is essential for the proper breakdown and utilization of fatty acids in the body.
Cellular Effects
Suberylglycine influences various cellular processes, particularly those related to fatty acid metabolism. It affects cell signaling pathways and gene expression involved in energy homeostasis. For example, elevated levels of suberylglycine have been observed in cells with impaired fatty acid oxidation, leading to disruptions in cellular metabolism and energy production . Additionally, suberylglycine can impact mitochondrial function, as it is involved in the transport and oxidation of fatty acids within the mitochondria .
Molecular Mechanism
At the molecular level, suberylglycine exerts its effects by binding to specific enzymes and proteins involved in fatty acid metabolism. It acts as a substrate for glycine N-acyltransferase, facilitating the conjugation of suberyl-CoA with glycine . This reaction is crucial for the detoxification and excretion of excess fatty acids. Furthermore, suberylglycine can inhibit or activate certain enzymes, thereby modulating metabolic pathways and influencing gene expression related to fatty acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of suberylglycine can vary over time. The stability and degradation of suberylglycine are important factors to consider. Studies have shown that suberylglycine is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to suberylglycine in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including alterations in mitochondrial activity and energy metabolism .
Dosage Effects in Animal Models
The effects of suberylglycine in animal models vary with different dosages. Low doses of suberylglycine have been shown to have minimal impact on cellular function, while higher doses can lead to significant metabolic disruptions . In animal studies, high doses of suberylglycine have been associated with toxic effects, such as liver damage and impaired mitochondrial function . These findings highlight the importance of dosage considerations when studying the effects of suberylglycine in vivo.
Metabolic Pathways
Suberylglycine is involved in the metabolic pathways of fatty acid oxidation. It is formed through the oxidation of suberyl-CoA, an intermediate in the β-oxidation of fatty acids . This compound interacts with enzymes such as medium-chain acyl-CoA dehydrogenase and glycine N-acyltransferase, facilitating the breakdown and utilization of fatty acids . The presence of suberylglycine in metabolic pathways is indicative of disruptions in fatty acid metabolism, often associated with metabolic disorders .
Transport and Distribution
Suberylglycine is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized in the mitochondria, where it participates in fatty acid oxidation . The transport of suberylglycine across cellular membranes is facilitated by transporters such as carnitine/acylcarnitine translocase . This ensures the proper distribution and utilization of suberylglycine within cells, contributing to overall metabolic homeostasis.
Subcellular Localization
Suberylglycine is predominantly localized in the mitochondria, where it plays a crucial role in fatty acid metabolism . The subcellular localization of suberylglycine is facilitated by targeting signals and post-translational modifications that direct it to specific compartments within the mitochondria . This localization is essential for its activity and function in the oxidation and utilization of fatty acids.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La suberilglicina se puede sintetizar mediante la conjugación del ácido subérico con glicina. Esta reacción suele estar catalizada por la enzima glicina N-aciltransferasa. Las condiciones de reacción generalmente implican la presencia de acil-CoA y glicina, lo que da como resultado la formación de this compound y CoA .
Métodos de producción industrial:
Análisis De Reacciones Químicas
Tipos de reacciones: La suberilglicina principalmente experimenta reacciones de conjugación. Se forma mediante la reacción enzimática entre acil-CoA y glicina, catalizada por la glicina N-aciltransferasa .
Reactivos y condiciones comunes:
Reactivos: Acil-CoA, glicina
Condiciones: Catálisis enzimática por glicina N-aciltransferasa
Productos principales formados: El producto principal de la reacción que involucra this compound es CoA, junto con la propia this compound .
Propiedades
IUPAC Name |
8-(carboxymethylamino)-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXATVKDSYDWTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209080 | |
| Record name | Suberylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Suberylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60317-54-6 | |
| Record name | Suberylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60317-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Suberylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060317546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Suberylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Suberylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)

![N-[2-(1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B135110.png)


![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)

![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)


![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
